molecular formula C18H14ClN5O4 B2453840 methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 893931-04-9

methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B2453840
CAS No.: 893931-04-9
M. Wt: 399.79
InChI Key: DASPXBYWQFXDGS-UHFFFAOYSA-N
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Description

methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a triazolopyrimidine core, and a chloromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan-2-carboxylate moiety is then introduced via esterification reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, which share the triazolopyrimidine core but differ in their substituents.

Properties

IUPAC Name

methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O4/c1-10-3-4-11(7-13(10)19)24-16-15(21-22-24)17(25)23(9-20-16)8-12-5-6-14(28-12)18(26)27-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPXBYWQFXDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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